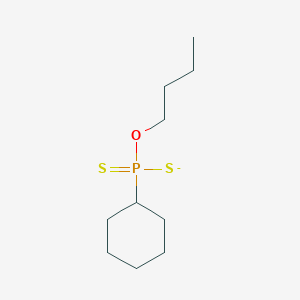

O-Butyl cyclohexylphosphonodithioate

Beschreibung

O-Butyl cyclohexylphosphonodithioate (hypothetical structure) is a phosphonodithioate ester characterized by a cyclohexyl group attached to a phosphorus atom and two sulfur atoms in its dithioate moiety. Phosphonodithioates are typically used in industrial applications, including agrochemicals and corrosion inhibitors, due to their stability and reactivity with metals . The cyclohexyl group may enhance lipophilicity compared to smaller alkyl substituents, influencing solubility and environmental persistence.

Eigenschaften

CAS-Nummer |

67525-49-9 |

|---|---|

Molekularformel |

C10H20OPS2- |

Molekulargewicht |

251.4 g/mol |

IUPAC-Name |

butoxy-cyclohexyl-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C10H21OPS2/c1-2-3-9-11-12(13,14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,13,14)/p-1 |

InChI-Schlüssel |

JDVWGULGWXRMSD-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCOP(=S)(C1CCCCC1)[S-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl cyclohexylphosphonodithioate typically involves the reaction of cyclohexylphosphonodithioic acid with butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of O-Butyl cyclohexylphosphonodithioate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

O-Butyl cyclohexylphosphonodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonates or phosphonic acids.

Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonates or phosphines.

Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonates, phosphonic acids, and substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

O-Butyl cyclohexylphosphonodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.

Industry: It is used in the formulation of pesticides, flame retardants, and plasticizers due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of O-Butyl cyclohexylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares O-Butyl cyclohexylphosphonodithioate (inferred properties) with analogous compounds from the evidence, focusing on substituents, molecular features, and applications:

Key Observations:

Substituent Effects: The cyclohexyl group in the hypothetical compound would increase steric bulk and lipophilicity compared to methyl (O-Butyl methylphosphonothioate) or isopropyl groups. This could reduce water solubility but improve membrane permeability in biological systems . Dithioate vs. Thioate: The dithioate moiety (two sulfur atoms) may enhance metal-binding capacity compared to thioate analogs (one sulfur, one oxygen), making it relevant in catalysis or corrosion inhibition .

Salt vs. Ester Forms: Sodium or ammonium salts (e.g., Butyl S-sodium isopropylphosphonothiolate) exhibit higher water solubility than neutral esters like O-Butyl methylphosphonothioate. This distinction influences their applications—salts are preferable in aqueous formulations, while esters are used in hydrophobic matrices .

Non-halogenated phosphonothioates are generally less hazardous.

Environmental Impact: Longer alkyl chains (e.g., O-(1-Butylpentyl) methylphosphonothionate) increase environmental persistence due to hydrophobicity, whereas smaller substituents degrade faster .

Research Findings and Data Gaps

- Synthetic Routes: Phosphonothioates are typically synthesized via nucleophilic substitution between alkyl halides and phosphonothioic acids.

- Thermal Stability: Phosphonodithioates generally exhibit higher thermal stability than phosphonothioates due to stronger P–S bonds, a property critical for high-temperature applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.